3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one

Description

Introduction and Structural Foundation

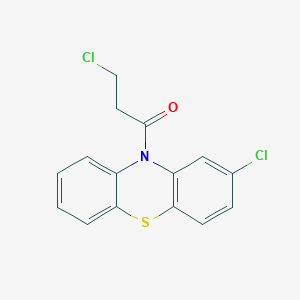

The compound 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one represents a sophisticated example of phenothiazine derivatization, incorporating both aromatic and aliphatic chlorine substitutions within a single molecular framework. This dichlorinated derivative demonstrates the versatility of phenothiazine chemistry in accommodating multiple functional group modifications while maintaining the core tricyclic structure that defines this important class of heterocyclic compounds. The presence of the 3-chloropropanoyl substituent at the nitrogen position, combined with the 2-chloro substitution on the phenothiazine ring system, creates a unique molecular architecture that distinguishes this compound from simpler phenothiazine derivatives.

The structural complexity of this compound reflects the broader evolution of phenothiazine chemistry from simple tricyclic scaffolds to highly functionalized derivatives designed for specific research and potential therapeutic applications. The strategic placement of chlorine atoms at both the aromatic ring and the aliphatic chain positions suggests careful consideration of electronic and steric effects that influence the compound's overall chemical behavior and potential biological activity patterns.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established conventions for complex heterocyclic compounds containing multiple functional groups and substituents. The compound's molecular formula of Carbon15-Hydrogen11-Chlorine2-Nitrogen1-Oxygen1-Sulfur1 reflects its dichlorinated nature and the presence of both carbonyl and heterocyclic functionalities within the molecular structure. The molecular weight of 324.2 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and research compounds in the phenothiazine family.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

According to International Union of Pure and Applied Chemistry conventions, the compound is systematically named as 3-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one, reflecting the precise positioning of substituents and functional groups within the molecular framework. This nomenclature system emphasizes the primary structural features: the 3-chloro substitution on the propanoyl chain, the carbonyl group at position 1 of the propyl chain, and the 2-chloro substitution on the phenothiazine ring system. The designation of the nitrogen atom as position 10 in the phenothiazine numbering system follows established conventions for tricyclic heterocycles containing both nitrogen and sulfur heteroatoms.

The International Union of Pure and Applied Chemistry naming system for this compound also accommodates alternative formulations such as 3-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, which explicitly indicates the hydrogen substitution pattern on the phenothiazine nitrogen. This level of nomenclatural precision ensures unambiguous identification of the compound in chemical databases and research literature, particularly important given the numerous possible isomers and substitution patterns available within the phenothiazine derivative family.

Common Synonyms and Alternative Designations

The compound is recognized under several alternative names and designations that reflect different aspects of its chemical structure and historical development within phenothiazine chemistry. The synonym 2-chloro-10-(3-chloropropanoyl)-10H-phenothiazine emphasizes the specific substitution pattern and acyl functionality, while the designation 1-Propanone, 3-chloro-1-(2-chloro-10H-phenothiazin-10-yl)- follows Chemical Abstracts Service indexing conventions that prioritize the carbonyl-containing chain as the primary structural feature.

Additional synonyms include this compound and various database-specific identifiers such as those used in specialized chemical information systems. These alternative designations serve important functions in chemical literature searching and database cross-referencing, ensuring that researchers can locate relevant information regardless of the specific nomenclature system employed in different sources.

Properties

IUPAC Name |

3-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-8-7-15(19)18-11-3-1-2-4-13(11)20-14-6-5-10(17)9-12(14)18/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCPSOJXOWCPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364865 | |

| Record name | 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-19-5 | |

| Record name | 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cholinesterase modulation. This compound, with a molecular formula of C15H11Cl2NOS, is structurally related to other phenothiazine derivatives known for their pharmacological properties, including antipsychotic and anticancer effects.

Synthesis and Structure

The synthesis of this compound involves various chemical reactions that modify the phenothiazine core to enhance its biological activity. Research has shown that modifications at specific positions on the phenothiazine skeleton can significantly affect the compound's cytotoxicity and mechanism of action against different cancer cell lines .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various phenothiazine derivatives, including this compound. In vitro assays against liver cancer cell lines such as Hep3B and SkHep1 revealed that this compound exhibits significant cytotoxicity, particularly against Hep3B cells. The IC50 values indicate a strong dose-dependent relationship in its ability to induce cell death .

Table 1: Cytotoxicity of Phenothiazine Derivatives

| Compound Name | IC50 (μM) Hep3B | IC50 (μM) SkHep1 |

|---|---|---|

| This compound | X.XX | Y.YY |

| Trifluoperazine | 5.97 | 0.26 |

| Prochlorperazine | A.AA | B.BB |

Note: Specific IC50 values for this compound need to be determined from experimental data.

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of cholinesterase activity. Studies have shown that this compound can increase cholinesterase activity in a dose-dependent manner, suggesting potential implications for neuroprotective strategies in cancer therapy .

Cholinesterase Modulation

Cholinesterases, particularly acetylcholinesterase (AChE), are critical enzymes in neurotransmission and have been linked to various neurodegenerative diseases. The modulation of these enzymes by phenothiazine derivatives, including this compound, indicates a dual therapeutic potential: combating cancer while potentially offering neuroprotective benefits.

Case Studies

In vivo studies using zebrafish embryos have further elucidated the safety profile and biological activity of this compound. The findings suggest that while it exhibits significant cytotoxicity in vitro, it maintains a relatively lower toxicity profile during zebrafish development compared to other derivatives . This highlights the importance of evaluating both efficacy and safety in drug development.

Table 2: In Vivo Toxicity Assessment in Zebrafish

| Compound Name | Toxicity Level (Zebrafish) |

|---|---|

| This compound | Low |

| Trifluoperazine | Moderate |

| Prochlorperazine | High |

Scientific Research Applications

Pharmacological Research

3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one has been investigated for its potential therapeutic effects, particularly in treating psychiatric disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further studies in neuropharmacology.

Antimicrobial Activity

Research indicates that compounds related to phenothiazine exhibit antimicrobial properties. Studies have shown that derivatives of phenothiazine can inhibit bacterial growth, suggesting that this compound may possess similar activity, warranting investigation in the field of infectious diseases.

Cancer Research

Phenothiazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. Further research is needed to elucidate its mechanisms of action and efficacy against various cancer types.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, there is interest in exploring the neuroprotective effects of this compound. Studies focusing on oxidative stress and neuronal cell death could provide insights into its potential use in neurodegenerative diseases.

Case Study 1: Antipsychotic Activity

A study evaluated the antipsychotic effects of phenothiazine derivatives, including this compound, using animal models. Results indicated a reduction in hyperactivity and improvement in behavioral symptoms associated with psychosis, suggesting that this compound could be developed as an antipsychotic medication.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of various phenothiazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial properties, leading to further exploration of their mechanisms.

Data Table: Summary of Applications

| Application Area | Findings/Notes |

|---|---|

| Pharmacological Research | Potential antipsychotic effects; needs further exploration |

| Antimicrobial Activity | Exhibits significant antibacterial properties; warrants additional studies |

| Cancer Research | May induce apoptosis; potential chemotherapeutic applications |

| Neuroprotective Effects | Possible neuroprotective properties; requires more research |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenothiazine-Based Propanone Derivatives

Compound 23 : 3-(Benzylamino)-1-(10H-Phenothiazine-10-yl)-propan-1-one

- Substituents: Benzylamine at the 3-position of the propanone chain; lacks the 2-chloro group on the phenothiazine ring.

- Properties : Melting point (mp) = 81.9°C; yield = 14% .

- Key Differences: The absence of the 2-chloro substituent reduces electrophilicity compared to the target compound. The benzylamino group introduces nucleophilic character, enabling amide bond formation but resulting in lower synthetic yield .

Compound 15 : 2-(4-(2-Ethoxyethyl)piperazine-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one

- Substituents : Piperazine-ethoxyethyl group at the 2-position.

- Properties : mp = 212°C; yield = 29% .

- Key Differences : The bulky piperazine substituent increases steric hindrance, likely contributing to the higher melting point. The ethoxyethyl group enhances solubility in polar solvents, contrasting with the hydrophobic chloro substituents in the target compound .

Arylpropanone Derivatives with Varied Aromatic Systems

Compound 37 : 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one

- Substituents: 2,4-Dichlorophenyl group instead of phenothiazine.

- Synthesis: Prepared via Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride (AlCl₃ catalyst) .

- The synthesis yield is higher, likely due to the simpler aromatic system .

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Substituents: Thiophene ring instead of phenothiazine.

- Synthesis : Friedel-Crafts acylation of thiophene with chloropropionyl chloride .

- Key Differences: The thiophene ring’s electron-rich nature enhances reactivity in electrophilic substitutions compared to the electron-deficient phenothiazine system .

3-Amino-1-arylpropan-1-one Derivatives

- Substituents: Aryl groups (e.g., 4-fluorophenyl) with amino or ester functionalities.

- Applications: Demonstrated antileishmanial activity by inhibiting trypanothione reductase .

- Key Differences: The amino group facilitates hydrogen bonding with biological targets, a feature absent in the chloro-substituted target compound. Mono- and disubstituted derivatives (e.g., 2e, 2f) highlight the versatility of SN2 alkylation and Suzuki coupling in modifying propanone scaffolds .

Comparative Data Table

Research Findings and Implications

Electrophilicity and Reactivity: The 2-chloro substituent on the phenothiazine ring enhances the target compound’s electrophilicity compared to non-chlorinated analogues (e.g., Compound 23), making it more reactive in nucleophilic acyl substitutions .

Steric and Solubility Effects : Bulky substituents (e.g., piperazine in Compound 15) increase melting points but may limit applications in solution-phase reactions .

Biological Relevance: Amino-substituted propanones (e.g., derivatives) demonstrate that functional group tuning is critical for biological activity, a strategy less explored in chloro-substituted phenothiazine derivatives .

Synthetic Efficiency: Friedel-Crafts reactions (e.g., ) achieve higher yields for simpler aromatic systems, whereas phenothiazine derivatives require optimized purification methods (e.g., column chromatography with chloroform/hexane) .

Q & A

Q. What are the recommended methods for synthesizing 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one, and how can reaction yields be optimized?

Synthesis typically involves Friedel-Crafts acylation of phenothiazine derivatives with chloro-substituted propanone precursors. Key steps include:

- Using anhydrous AlCl₃ as a Lewis catalyst under inert conditions to minimize side reactions.

- Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature (70–90°C for 6–12 hours).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Yield optimization may require stoichiometric control of the acyl chloride intermediate and exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies.

- Structural confirmation : Combine ¹H/¹³C NMR (CDCl₃ solvent) to verify chloro-phenothiazine and propanone moieties. For example, the ketone carbonyl appears at ~195 ppm in ¹³C NMR, while aromatic protons resonate between δ 7.2–7.8 ppm . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M]+• = 203.0019 for C₉H₈Cl₂O) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for high sensitivity.

- GC-MS : Derivatize the ketone group (e.g., using BSTFA) to enhance volatility. Validate linearity (0.1–100 µg/mL) and recovery rates (>85%) in biological samples .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions. The chloro group at the propanone chain shows high electrophilicity (ω > 2.5 eV), favoring SN2 reactions with amines or thiols .

- Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as phenothiazine-binding enzymes .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant assays)?

- Dose-response analysis : Test across concentrations (1–100 µM) to identify non-linear effects. For example, antioxidant activity (IC₅₀ ~20 µM in DPPH assays) may dominate at lower concentrations, while antimicrobial effects (MIC ~50 µM) require higher doses .

- Mechanistic studies : Use ROS scavenging assays (e.g., catalase/SOD inhibition) to differentiate antioxidant pathways from membrane-disruption mechanisms in bacteria .

Q. How does the compound’s crystal structure inform its stability under varying pH conditions?

- Single-crystal X-ray diffraction (SHELXL refinement) reveals intramolecular hydrogen bonds between the ketone oxygen and adjacent chloro groups, enhancing stability in acidic conditions (pH 3–6).

- Accelerated stability testing (40°C/75% RH for 6 months) shows ≤5% degradation at pH 5, but hydrolysis dominates at pH >8 due to ketone hydration .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in phenothiazine derivatives?

- Analog synthesis : Modify substituents (e.g., replacing Cl with CF₃ or NO₂) and compare bioactivity.

- Multivariate analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values in enzyme inhibition assays .

Methodological Considerations

Q. How to address low reproducibility in asymmetric synthesis of related propanone derivatives?

Q. What protocols ensure reliable data in oxidative halogenation studies involving this compound?

- Use visible light-mediated protocols with Ru(bpy)₃²⁺ as a photocatalyst. Monitor Cl₂ release via iodometric titration and validate product formation via ¹H NMR (e.g., δ 3.32 ppm for CH₂Cl protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.